molecular formula C10H9NOS B2675098 (2-Phenyl-1,3-thiazol-5-yl)methanol CAS No. 859485-91-9

(2-Phenyl-1,3-thiazol-5-yl)methanol

Cat. No.: B2675098
CAS No.: 859485-91-9
M. Wt: 191.25
InChI Key: RTGLBURQTRPWRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-phenylthiazole with formaldehyde under basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles, thiazolidines, and phenyl derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H9NOSC_{10}H_9NOS and a molecular weight of 191.25 g/mol. Its structure features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, contributing to its unique reactivity and biological properties. The presence of the phenyl group enhances its lipophilicity, allowing for better interaction with biological targets.

Medicinal Chemistry

(2-Phenyl-1,3-thiazol-5-yl)methanol has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. This compound has been explored for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit specific enzymes involved in cancer cell survival pathways .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Research

The compound's interactions with biological systems have led to various applications:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways. For instance, it can block enzymes related to inflammation, which may be beneficial in developing anti-inflammatory drugs .
  • Cell Signaling Modulation : In vitro studies have demonstrated that this compound can alter the expression of proteins involved in cell signaling pathways, impacting processes such as apoptosis and cell proliferation .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in various industrial sectors:

  • Agrochemicals : The compound is being explored for use in the development of agrochemicals due to its biological activity against pests and pathogens .
  • Dyes and Pigments : Its unique chemical structure allows for the synthesis of dyes and pigments used in various industrial applications .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this compound .
  • Cancer Therapeutics : Research focused on the anticancer properties showed that this compound reduced tumor growth in animal models by inducing apoptosis through specific biochemical pathways .
  • Inflammation Modulation : A recent study reported that this compound effectively reduced inflammation markers in vitro and in vivo models, suggesting its utility in treating chronic inflammatory conditions .

Mechanism of Action

The biological activity of (2-Phenyl-1,3-thiazol-5-yl)methanol is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-1,3-thiazol-4-yl)methanol
  • (2-Phenyl-1,3-thiazol-5-yl)ethanol
  • (2-Phenyl-1,3-thiazol-5-yl)amine

Uniqueness

(2-Phenyl-1,3-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .

Biological Activity

(2-Phenyl-1,3-thiazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a phenyl group and a hydroxymethyl group. This structure is pivotal in determining its biological activity, particularly its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of enzymatic activity and influence cellular processes. Notably, the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound potentially inhibits key enzymes that are crucial for microbial growth.
  • Receptor Binding: It may bind to specific receptors, altering their activity and downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)125 μg/mL
Escherichia coli150 μg/mL
Aspergillus niger200 μg/mL

These results demonstrate the compound's potential as an antimicrobial agent against resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies show that it can inhibit the proliferation of cancer cell lines through various mechanisms, including induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Activity
In a study involving HeLa cells (cervical cancer), this compound exhibited an IC50 value of approximately 10 μM, indicating potent cytotoxic effects. The mechanism was linked to the compound's ability to disrupt mitochondrial function and ATP production in cancer cells .

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Antimicrobial Treatments: Potential development of new antibiotics targeting resistant bacteria.
  • Cancer Therapy: Investigated as a lead compound for developing novel anticancer agents.
  • Cosmetic Applications: Its antimelanogenic properties suggest potential use in skin whitening formulations .

Q & A

Q. Basic: What synthetic routes are available for (2-Phenyl-1,3-thiazol-5-yl)methanol, and how is its purity validated?

Answer:
The synthesis typically involves cyclization reactions to form the thiazole ring, followed by functionalization. For example:

  • Cyclization : Reacting thiourea derivatives with α-haloketones in ethanol under reflux to form the thiazole core (e.g., 2-phenyl substitution) .
  • Hydroxymethyl introduction : Oxidation or reduction steps, such as NaBH₄ reduction of a carbonyl group or protection/deprotection strategies for the hydroxymethyl moiety .

Purity Validation :

  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the hydroxymethyl (–CH₂OH) group appear at δ ~3.8–4.2 ppm (¹H) and δ ~60–65 ppm (¹³C). Aromatic protons from the phenyl group resonate at δ ~7.2–7.8 ppm .
    • IR : Broad O–H stretch at ~3200–3500 cm⁻¹ and C–S/C–N stretches in the thiazole ring at ~650–750 cm⁻¹ .

Q. Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., kinases, GPCRs). For example, docking studies of thiazole derivatives with cyclooxygenase-2 (COX-2) reveal hydrogen bonding with Arg120 and hydrophobic interactions .
  • QSAR Models : Quantitative Structure-Activity Relationship analysis correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anticancer IC₅₀ values. Hammett constants (σ) and logP values are critical predictors .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., thiols) .
  • Storage : Keep in amber glass bottles at room temperature, away from oxidizers .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do electronic effects of substituents on the thiazole ring influence reactivity?

Answer:

  • Substituent Analysis :
    • Electron-withdrawing groups (e.g., –Cl) : Increase electrophilicity at C5, enhancing nucleophilic substitution reactivity. Observed via DFT calculations (e.g., Fukui indices) .
    • Electron-donating groups (e.g., –OCH₃) : Stabilize the thiazole ring, reducing susceptibility to oxidation. Confirmed by cyclic voltammetry showing higher oxidation potentials .

Example : Replacing phenyl with 4-NO₂-phenyl increases electrophilicity, accelerating Suzuki-Miyaura coupling yields by ~20% .

Q. Advanced: How to resolve contradictions in reported biological activities of thiazole derivatives?

Answer:

  • Comparative Assays : Standardize protocols (e.g., MTT assay for cytotoxicity) across studies to minimize variability. For instance, discrepancies in IC₅₀ values for anticancer activity may arise from differing cell lines (e.g., HepG2 vs. MCF-7) .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA) to identify outliers .
  • Structural Validation : Re-evaluate compound purity and stereochemistry via X-ray crystallography to confirm active conformers .

Q. Basic: What spectroscopic techniques characterize the crystalline structure of this compound?

Answer:

  • X-Ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (C–S: ~1.71 Å) and dihedral angles between thiazole and phenyl rings (~15–25°) .
  • PXRD : Matches experimental diffraction patterns with simulated data (e.g., Mercury 4.3) to confirm phase purity .

Q. Advanced: How to optimize catalytic conditions for synthesizing this compound?

Answer:

  • Catalyst Screening : Test heteropolyacids (e.g., H₃PW₁₂O₄₀) or Pd/C for cyclization steps, optimizing loading (1–5 wt%) and temperature (80–120°C) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields by ~30% compared to ethanol, as measured by GC .
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between time, temperature, and catalyst amount .

Q. Advanced: What in vitro assays evaluate the anti-Alzheimer potential of this compound?

Answer:

  • AChE Inhibition : Ellman’s assay measures IC₅₀ against acetylcholinesterase (e.g., donepezil as control). Thiazole derivatives show IC₅₀ ~10–50 μM .
  • Tau Aggregation : Thioflavin T fluorescence assay quantifies inhibition of β-amyloid fibril formation .
  • Neuroprotection : MTT assay on SH-SY5Y cells under oxidative stress (H₂O₂-induced), with EC₅₀ values correlated to hydroxymethyl group polarity .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGLBURQTRPWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859485-91-9
Record name (2-phenyl-1,3-thiazol-5-yl)methanol
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